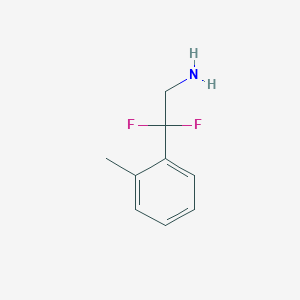

2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine

描述

属性

IUPAC Name |

2,2-difluoro-2-(2-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-7-4-2-3-5-8(7)9(10,11)6-12/h2-5H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWKAFXECSSGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Difluoromethylation of Amines

One approach involves the direct introduction of the difluoromethyl group onto a suitable amine precursor, typically via halogenated intermediates such as bromodifluoroacetates. This method requires the use of catalysts such as lanthanide triflates (e.g., La(OTf)3) in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere conditions. The reaction proceeds by nucleophilic substitution or addition of difluorocarbene intermediates generated in situ from reagents like bromodifluoroacetate salts.

-

- Solvent: Anhydrous THF

- Catalyst: La(OTf)3 (5 mol%)

- Temperature: Room temperature to mild heating

- Atmosphere: Argon or nitrogen to exclude moisture and oxygen

- Reaction time: Several hours until completion monitored by TLC

Yields: Moderate to good, around 55-65% after chromatographic purification.

Difluorocarbene Addition to Enaminones

A more advanced and selective method involves the generation of difluorocarbene species from sodium chlorodifluoroacetate (ClCF2CO2Na) in the presence of N,N-dimethylformamide (DMF) as both solvent and promoter. This method allows for the formation of difluorinated heterocyclic intermediates, which can be further transformed into the target amine.

-

- Enaminone precursors are synthesized by condensation of aryl methyl ketones with DMF-dimethylacetal at elevated temperatures (around 105 °C).

- The enaminone is then reacted with ClCF2CO2Na in DMF at 90 °C under nitrogen for 24 hours to form difluorinated products.

- Subsequent reduction or amination steps yield the desired this compound derivatives.

Detailed Reaction Data and Conditions

Characterization and Purification

- Purification: The crude products from both methods are typically purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents.

- Characterization:

- Nuclear Magnetic Resonance (NMR) spectroscopy including ^1H, ^13C, and ^19F NMR is used to confirm the structure.

- High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.

- X-ray crystallography data is available for some intermediates and related compounds, providing definitive structural confirmation.

Research Findings and Notes

- The difluorocarbene generation from sodium chlorodifluoroacetate in DMF is a mild and efficient route that avoids the use of toxic or unstable difluorocarbene precursors, making it attractive for scale-up and industrial applications.

- Lanthanide triflate-catalyzed difluoromethylation offers good yields but requires careful control of moisture and air exclusion to maintain catalyst activity.

- Both methods demonstrate the importance of inert atmosphere and anhydrous conditions to prevent side reactions and degradation of sensitive fluorinated intermediates.

- The difluorinated amine hydrochloride salt exhibits moderate acute toxicity and requires standard safety precautions during handling.

Summary Table of Preparation Methods

| Aspect | Direct Difluoromethylation | Difluorocarbene Addition to Enaminones |

|---|---|---|

| Key Reagents | Bromodifluoroacetate, La(OTf)3 | Sodium chlorodifluoroacetate, DMF |

| Reaction Conditions | THF, inert atmosphere, mild heating | DMF, 90 °C, nitrogen atmosphere |

| Reaction Time | Several hours | 24 hours |

| Yield | 55-65% | ~65% |

| Scalability | Moderate | High (gram scale demonstrated) |

| Purification | Silica gel chromatography | Silica gel chromatography |

| Advantages | Direct introduction of difluoromethyl | Mild conditions, selective, scalable |

| Limitations | Sensitive to moisture and air | Requires precursor synthesis step |

化学反应分析

Types of Reactions

2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids under appropriate conditions.

Reduction: Reduction reactions can convert the compound into difluoromethyl alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

科学研究应用

Chemistry

- Building Block for Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical development. Its fluorinated structure enhances the stability and bioactivity of the resulting compounds .

Biology

- Enzyme Interaction Studies : The compound's unique structure allows it to interact with various enzymes, potentially acting as an inhibitor or activator. This property makes it valuable for studying metabolic pathways and enzyme kinetics .

- Cell Signaling Modulation : It may influence cell signaling pathways by binding to specific receptors, thereby affecting gene expression and cellular metabolism .

Industry

- Production of Specialty Chemicals : 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine is utilized in manufacturing specialty chemicals that require specific properties due to its fluorine content .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in drug development. For example:

- Anticancer Research : Investigations into its effects on cancer cell lines have shown promise in modulating growth pathways through enzyme inhibition.

- Neuroscience Applications : Studies suggest that this compound may affect neurotransmitter systems, indicating potential roles in treating neurological disorders.

作用机制

The mechanism of action of 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. Additionally, the compound can modulate various biochemical pathways, leading to its observed effects .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogs differ in the aromatic/heterocyclic substituents attached to the difluoroethylamine core. Below is a comparative analysis:

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Substituent Type | Key Features |

|---|---|---|---|

| 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine | C₉H₁₁F₂N | 2-Methylphenyl | Lipophilic, simple aromatic ring |

| 2,2-Difluoro-2-(pyridin-3-yl)ethan-1-amine | C₇H₈F₂N₂ | Pyridine-3-yl | Polarizable nitrogen, enhances solubility |

| 2,2-Difluoro-2-(indazol-3-yl)ethan-1-amine* | C₉H₁₃F₂N₃ | 4,5,6,7-Tetrahydro-2H-indazol-3-yl | Bicyclic, potential kinase inhibition |

| 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine | C₉H₉F₂NO₂ | Benzodioxole-5-yl | Oxygen-rich, hydrogen-bonding capability |

| 1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-amine | C₁₃H₁₉N₂O | Morpholine | Pharmacophore for receptor binding |

*From ; "indazol-3-yl" refers to a tetrahydroindazole group.

Physicochemical Properties

- Lipophilicity : The 2-methylphenyl group in the target compound increases lipophilicity, favoring membrane permeability. In contrast, the pyridine analog (C₇H₈F₂N₂) exhibits lower logP due to its polar nitrogen atom .

- Solubility: Oxygen-containing analogs (e.g., benzodioxole derivative, C₉H₉F₂NO₂) may display higher aqueous solubility due to hydrogen-bonding interactions .

- Synthetic Utility : The morpholine-substituted analog (C₁₃H₁₉N₂O) is tailored for receptor-targeted drug design, leveraging morpholine’s role in improving bioavailability .

Pharmacological and Toxicological Considerations

- Metabolic Stability : Fluorine atoms reduce susceptibility to cytochrome P450 enzymes, extending half-life. For example, dFdCTP (a difluorinated cytidine analog) has a biphasic elimination profile (t₁/₂α = 3.9 h, t₁/₂β >16 h) .

- Toxicity Data: Limited toxicological data are available for the target compound. However, structurally related ethanamine derivatives (e.g., 2-[(2-aminoethyl)disulfanyl]ethan-1-amine) lack thorough toxicity profiles, necessitating caution in handling .

生物活性

2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique structural features, including the presence of two fluorine atoms and a methyl group on the aromatic ring, contribute to its reactivity and interactions with biological systems. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C9H10F2N

- Molecular Weight : Approximately 179.18 g/mol

- Appearance : White to off-white powder

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorine atoms enhance binding affinity and selectivity for specific targets, modulating biochemical pathways that lead to observable biological effects.

Key Mechanisms:

- Enzyme Interaction : The compound has been shown to influence enzyme activity, potentially acting as an inhibitor or activator for various metabolic processes.

- Cell Signaling Modulation : It may alter cell signaling pathways, impacting gene expression and cellular metabolism through receptor binding.

- Localization within Cells : Its ability to localize in specific cellular compartments enhances its biochemical interactions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antiproliferative Effects : Preliminary studies suggest potential antiproliferative properties against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Study: Anticancer Activity

In vitro studies have demonstrated that derivatives of fluorinated compounds similar to this compound exhibit significant inhibitory effects on cancer cell proliferation. For example:

- IC50 Values : Compounds with similar structures showed IC50 values ranging from 25 nM to 77 nM against various cancer cell lines .

Comparative Analysis

To illustrate the unique properties of this compound compared to related compounds, the following table summarizes some structural differences and their potential implications on biological activity:

| Compound Name | Structural Features | Biological Activity Potential |

|---|---|---|

| 2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine | Methyl group at the meta position | Moderate enzyme inhibition |

| 2,2-Difluoro-2-(4-methylphenyl)ethan-1-amine | Methyl group at the para position | Higher selectivity for certain receptors |

| 2,2-Difluoro-2-(3-chlorophenyl)ethan-1-amine | Chlorine substituent | Different metabolic pathway modulation |

Applications in Research and Industry

The compound serves as a valuable tool in both academic research and industrial applications:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via reductive amination of a ketone precursor (e.g., 2,2-difluoro-2-(2-methylphenyl)ethan-1-one) using catalysts like Pd/C under hydrogen atmosphere, as demonstrated in analogous amine syntheses . Solvent choice (e.g., methanol or dichloromethane) and temperature control (ambient to 50°C) are critical to minimize by-products. Post-synthesis purification via column chromatography (n-pentane/ethyl acetate gradients) or recrystallization improves purity. Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining for amine detection.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR identifies aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 1.5–2.5 ppm, broad). NMR confirms difluoro group signals (typically δ -110 to -130 ppm for CF) .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion [M+H] for exact mass verification. Fragmentation patterns help confirm substituent positions.

- IR Spectroscopy : Stretching vibrations for C-F bonds (~1150–1250 cm) and NH (~3300 cm) validate functional groups .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .

- Waste Disposal : Neutralize acidic/basic by-products before disposal. Collect fluorinated waste separately for specialized treatment to avoid environmental release .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the difluoro groups in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electronic environment of the CF group. Analyze Fukui indices to identify electrophilic/nucleophilic sites. Compare activation energies for potential substitution pathways (e.g., SN1 vs. SN2) using transition state optimization. Validate predictions experimentally via kinetic studies under varying pH and solvent polarity .

Q. How can contradictions in reaction yields from different catalytic systems be resolved?

- Methodological Answer : Contradictions often arise from catalyst poisoning or solvent effects. For example, Pd/C may underperform in polar aprotic solvents due to reduced hydrogen solubility. Compare catalytic systems (e.g., Pd/C vs. Raney Ni) using Design of Experiments (DoE) to isolate variables. Track by-products via GC-MS or HPLC to identify competing pathways (e.g., over-reduction or oxidation). Optimize using response surface methodology (RSM) .

Q. What strategies mitigate fluorine-induced steric hindrance in cross-coupling reactions?

- Methodological Answer :

- Ligand Design : Bulky ligands (e.g., XPhos) enhance steric tolerance in Suzuki-Miyaura couplings.

- Temperature Modulation : Elevated temperatures (80–100°C) reduce kinetic barriers but may risk defluorination.

- Solvent Selection : Low-polarity solvents (toluene) minimize fluorine-solvent interactions. Monitor reaction progress in real-time using in situ IR spectroscopy .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer : Variations may stem from impurities (>95% purity required for reliable bioassays) or assay conditions (e.g., pH sensitivity of amine protonation). Replicate studies using orthogonal characterization (HPLC for purity, LC-MS for identity). Perform dose-response curves in triplicate under controlled buffer conditions (e.g., PBS vs. cell culture media). Cross-validate with structural analogs to isolate fluorine-specific effects .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield | 65–88% (Pd/C, H, CHOH) | |

| NMR | δ -122 ppm (CF) | |

| Stability | Degrades at >50°C (store at 2–8°C) | |

| Toxicity | LD (oral, rat): >500 mg/kg |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。